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molecular formula C8H7BrOS B8776457 5-bromo-2-(methylthio)benzaldehyde

5-bromo-2-(methylthio)benzaldehyde

Cat. No. B8776457
M. Wt: 231.11 g/mol
InChI Key: WIXYCKMFHNDKOU-UHFFFAOYSA-N
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Patent
US08283660B2

Procedure details

In a 100 mL 2-neck round-bottomed flask 2-(methylthio)benzaldehyde (5 grams, 32.8 mmol) and iron(III) bromide (0.485 grams, 1.642 mmol) were dissolved in PhCl (10 ml) to give a brown solution. The reaction mixture was heated to 70° C. and treated dropwise with a solution of bromine (1.78 mL, 34.5 mmol) in PhCl (8 mL) via an addition funnel. The mixture was heated at 70° C. After 5 hours, the heating source was removed and the reaction was cooled to room temperature. The reaction mixture was quenched with a 1:1 mixture of aqueous saturated NaHCO3/Na2SO3 solution (30 mL total). The aqueous layer was separated and extracted with CH2Cl2 (50 mL). The combined organic layers were dried (MgSO4), filtered and concentrated using a rotary evaporator. The residual solution was cooled in the freezer overnight. The crude product precipitated and was isolated by decanting the excess PhCl and drying the product under high vacuum overnight. The structure was confirmed by 1H and 13C NMR spectroscopy. Yield 4.5 grams (60%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.485 g
Type
catalyst
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].[Br:11]Br>C1(Cl)C=CC=CC=1.[Fe](Br)(Br)Br>[Br:11][C:8]1[CH:9]=[CH:10][C:3]([S:2][CH3:1])=[C:4]([CH:7]=1)[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CSC1=C(C=O)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)Cl
Name
Quantity
0.485 g
Type
catalyst
Smiles
[Fe](Br)(Br)Br
Step Two
Name
Quantity
1.78 mL
Type
reactant
Smiles
BrBr
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a brown solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 70° C
CUSTOM
Type
CUSTOM
Details
the heating source was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a 1:1 mixture of aqueous saturated NaHCO3/Na2SO3 solution (30 mL total)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
The residual solution was cooled in the freezer overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crude product precipitated
CUSTOM
Type
CUSTOM
Details
was isolated
CUSTOM
Type
CUSTOM
Details
by decanting the excess PhCl
CUSTOM
Type
CUSTOM
Details
drying the product under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
BrC=1C=CC(=C(C=O)C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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